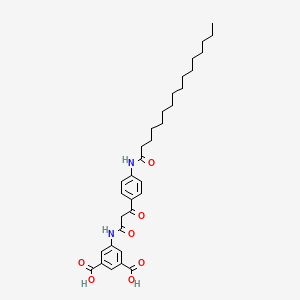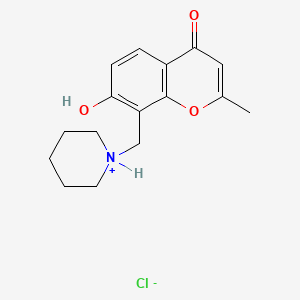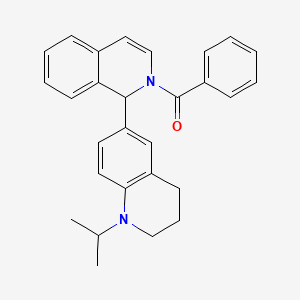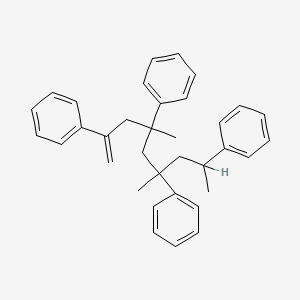
4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups attached to a nonene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation, where benzene rings are introduced onto the nonene backbone using an alkyl halide and a strong Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Utilizing halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Production of alkanes or alkenes.
Substitution: Introduction of halogen atoms into the phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a probe in biochemical studies to understand molecular interactions. Medicine: Industry: Utilized in the manufacture of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which 4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene exerts its effects involves its interaction with specific molecular targets. The phenyl groups can engage in π-π stacking interactions with other aromatic compounds, influencing biological pathways and chemical processes.
Comparación Con Compuestos Similares
2,4,4,6,6,8,8-Heptamethyl-1-nonene: Similar nonene structure but with different methyl group placement.
1,1',1",1"-Tetrakis(benzene-4,6-dimethyl-2,4,6,8-tetrayl)tetrabenzene: Another compound with multiple phenyl groups but different structural framework.
Uniqueness: 4,6-Dimethyl-2,4,6,8-tetraphenyl-1-nonene stands out due to its specific arrangement of phenyl groups and methyl substituents, which can lead to unique chemical and physical properties compared to similar compounds.
Propiedades
Número CAS |
68443-60-7 |
|---|---|
Fórmula molecular |
C35H38 |
Peso molecular |
458.7 g/mol |
Nombre IUPAC |
(4,6-dimethyl-2,6,8-triphenylnon-1-en-4-yl)benzene |
InChI |
InChI=1S/C35H38/c1-28(30-17-9-5-10-18-30)25-34(3,32-21-13-7-14-22-32)27-35(4,33-23-15-8-16-24-33)26-29(2)31-19-11-6-12-20-31/h5-24,29H,1,25-27H2,2-4H3 |
Clave InChI |
OHRNENNJMYUUOA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(CC(C)(CC(=C)C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate](/img/structure/B15347399.png)
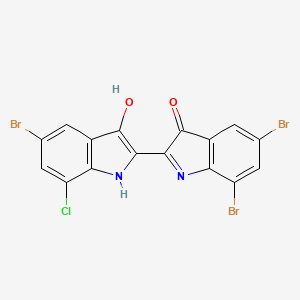
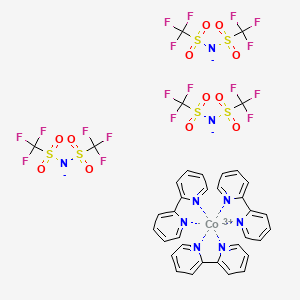

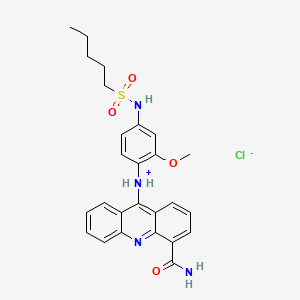

![3-Aminobenzo[c]isoxazole-7-carbonitrile](/img/structure/B15347437.png)
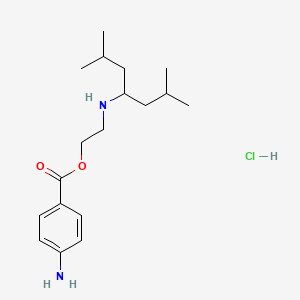
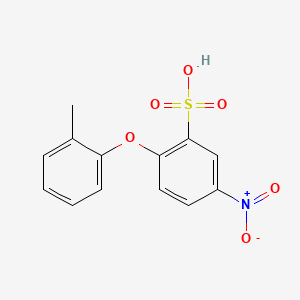
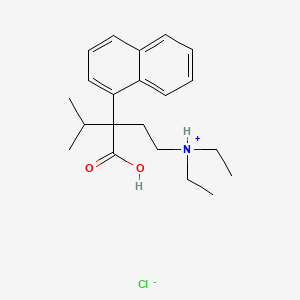
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B15347471.png)
